
3-Methoxy-3'-methyl-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3’-methyl-2,2’-bithiophene is an organic compound with the molecular formula C10H10OS2. It belongs to the class of bithiophenes, which are compounds containing two thiophene rings. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis and materials science due to their unique electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxy-3’-methyl-2,2’-bithiophene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with a halogenated thiophene under the catalysis of palladium. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
the Suzuki–Miyaura coupling reaction is a widely used method in the chemical industry for the synthesis of various bithiophene derivatives due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-3’-methyl-2,2’-bithiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of halogenated thiophenes.
Aplicaciones Científicas De Investigación
3-Methoxy-3’-methyl-2,2’-bithiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-3’-methyl-2,2’-bithiophene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxythiophene: A thiophene derivative with a methoxy group at the 3-position.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position.
2,2’-Bithiophene: A compound containing two thiophene rings without any substituents
Uniqueness
3-Methoxy-3’-methyl-2,2’-bithiophene is unique due to the presence of both a methoxy group and a methyl group on the bithiophene structure. This combination of substituents can influence the electronic properties and reactivity of the compound, making it valuable for specific applications in materials science and organic synthesis .
Propiedades
Número CAS |
919792-41-9 |
|---|---|
Fórmula molecular |
C10H10OS2 |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
2-(3-methoxythiophen-2-yl)-3-methylthiophene |
InChI |
InChI=1S/C10H10OS2/c1-7-3-5-12-9(7)10-8(11-2)4-6-13-10/h3-6H,1-2H3 |
Clave InChI |
USFIQKDSAJFZNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C2=C(C=CS2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)


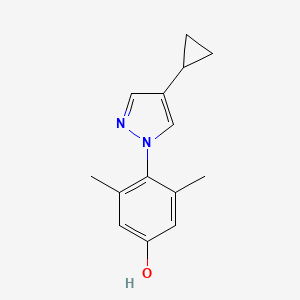
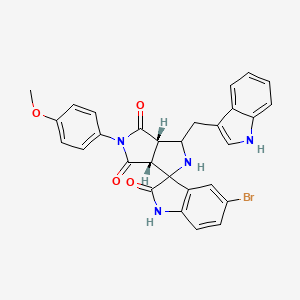
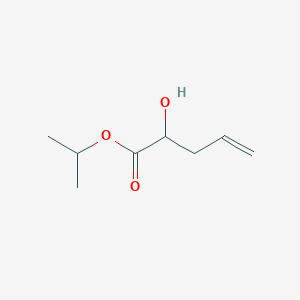
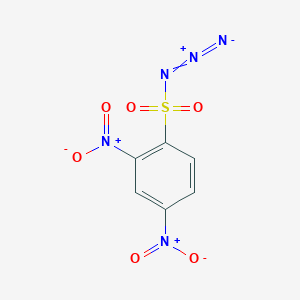
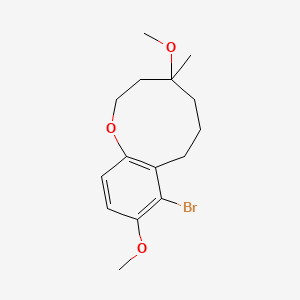
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
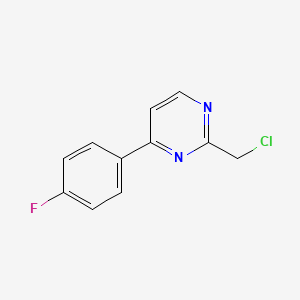
![4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12635705.png)
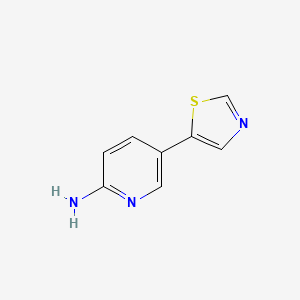
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanethioate](/img/structure/B12635723.png)
